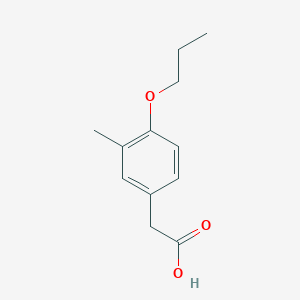

2-(3-Methyl-4-propoxyphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(3-Methyl-4-propoxyphenyl)acetic acid often involves multi-step reactions starting from readily available materials. For example, (3,4-Dimethoxyphenyl) acetic acid was synthesized using 3,4-Dimethoxybenzaldehyde as the starting material through a process involving Knoevenagel reaction, potassium borohydride reduction, and oxidation under an acidic environment. This method highlights the typical approach of synthesizing complex organic compounds, focusing on optimizing conditions for industrial production due to its simplicity and high yield without the use of extremely poisonous reagents (Ma Guan-jun, 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category can be elucidated using techniques such as X-ray crystallography and NMR. For instance, the structure of 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined, showcasing the common features of phenoxyacetic acids, which include specific cyclic dimer formations and characteristic conformation of side chains. This provides insights into how the molecular structure impacts the compound's physical and chemical behavior (C. Kennard et al., 1982).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with other organic molecules, leading to the formation of complex structures or the modification of existing ones. For example, the reactivity of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide under basic conditions or phase transfer catalysis showcases the diverse chemical transformations these compounds can undergo, including the formation of ketene dithioacetals and acetals, which are crucial for further chemical modifications and applications (W. Dölling et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, the crystal structure analysis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid reveals specific conformations and hydrogen bonding patterns, which are crucial for understanding the compound's stability, solubility, and reactivity (P. P. Haasbroek et al., 1998).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the compound. The study of the reactivity of 1,2-diphenylcyclobutene in protic solvents, for example, provides insights into the addition reactions and the effects of solvent on reactivity, which are applicable to understanding the behavior of 2-(3-Methyl-4-propoxyphenyl)acetic acid in similar conditions (Masako Sakuragi et al., 1977).

Wissenschaftliche Forschungsanwendungen

1. Environmental and Health Impacts

Studies have explored the biological effects of related chlorophenoxy compounds, such as 2,4-D, on human dental pulp stem cells (hDPSCs). These studies found that 2,4-D induces oxidative stress, apoptosis, and cellular damage at higher concentrations, highlighting the compound's potential biological impact and its relevance for environmental health research (Mahmoudinia et al., 2019).

2. Adsorption and Removal from the Environment

Research has been conducted on the adsorption behavior of chlorophenoxy acids like 2,4,5-T on nano-composite materials, suggesting their potential in environmental remediation efforts. For instance, poly-o-toluidine Zr(IV)phosphate has shown effectiveness in adsorbing these compounds from aqueous solutions (Khan & Akhtar, 2011). Additionally, methodologies have been developed to analyze the presence of MCPA and TCP in water, further supporting environmental monitoring and pollution control efforts (Gao et al., 2014).

3. Agricultural Implications

The influence of herbicides like 2,4-D and MCPA on the uptake and translocation of heavy metals in wheat has been examined, providing insights into agricultural practices and environmental interactions (Skiba, Kobyłecka & Wolf, 2017). Understanding these interactions is crucial for assessing the environmental impact and safety of these widely used herbicides.

4. Photocatalytic Degradation

Studies have focused on the photocatalytic degradation of chlorophenoxyacetic acids, like 2,4-D, using nanocrystalline cryptomelane composite catalysts. These findings are significant for developing methods to remediate wastewater contamination and reducing environmental pollution (Lemus et al., 2008).

5. Analysis and Monitoring

Techniques for the determination and monitoring of chlorophenoxy acids in agricultural products and the environment have been improved, highlighting their importance in ensuring food safety and environmental health (Zheng et al., 2020). These methodologies contribute to our understanding of the presence and impact of these compounds in various ecosystems.

Safety and Hazards

The safety data sheet for acetic acid indicates that it is a flammable liquid and vapor. It causes severe skin burns and eye damage. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

Zukünftige Richtungen

While specific future directions for 2-(3-Methyl-4-propoxyphenyl)acetic acid are not mentioned in the literature, research into similar compounds suggests potential areas of interest. For instance, the synthesis of pyrrolopyridothiazepine derivatives is being explored for the development of novel calcium channel antagonists . This suggests that future research could explore the potential of 2-(3-Methyl-4-propoxyphenyl)acetic acid in similar therapeutic applications.

Wirkmechanismus

Target of Action

It’s worth noting that acetic acid, a related compound, is known to have antimicrobial properties and is used to treat infections in the ear canal .

Mode of Action

Acetic acid, a structurally similar compound, is known to act as an antibiotic that treats infections caused by bacteria or fungus .

Biochemical Pathways

It’s worth noting that acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood .

Eigenschaften

IUPAC Name |

2-(3-methyl-4-propoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-6-15-11-5-4-10(7-9(11)2)8-12(13)14/h4-5,7H,3,6,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFIWIRMLLQNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-4-propoxyphenyl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)